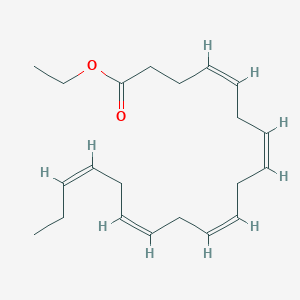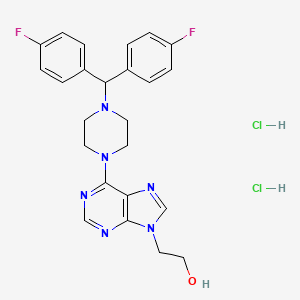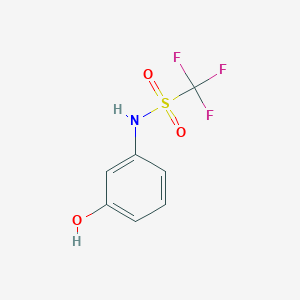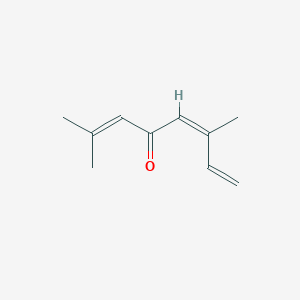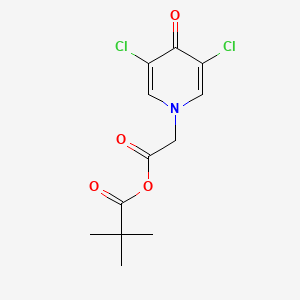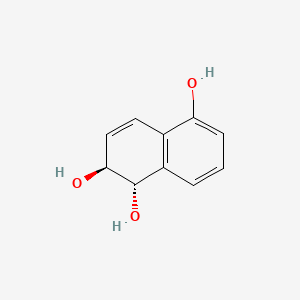
trans-5,6-Dihydrodihydroxynaphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5,6-Dihydrodihydroxynaphthol: is an organic compound that belongs to the class of naphthols It is characterized by the presence of hydroxyl groups at the 5 and 6 positions on a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5,6-Dihydrodihydroxynaphthol typically involves the reduction of naphthoquinones followed by hydroxylation. One common method is the catalytic hydrogenation of 5,6-naphthoquinone using a palladium catalyst under mild conditions, followed by hydroxylation using a suitable oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-5,6-Dihydrodihydroxynaphthol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form dihydronaphthalenes using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of acylated or alkylated derivatives
Scientific Research Applications
Chemistry: trans-5,6-Dihydrodihydroxynaphthol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of complex polycyclic structures .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of trans-5,6-Dihydrodihydroxynaphthol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, it can modulate signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Similar in structure but differs in the position of hydroxyl groups.
5,8-Dihydroxynaphthalene: Another naphthol derivative with hydroxyl groups at different positions.
2,3-Dihydroxynaphthalene: Similar compound with hydroxyl groups at the 2 and 3 positions
Uniqueness: trans-5,6-Dihydrodihydroxynaphthol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H/t9-,10-/m0/s1 |
InChI Key |
SGLWVPNWAVTUMD-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C[C@@H]([C@H]2O)O)C(=C1)O |
Canonical SMILES |
C1=CC2=C(C=CC(C2O)O)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



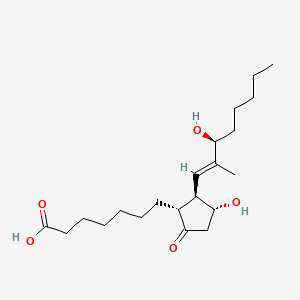

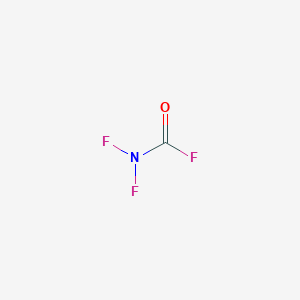

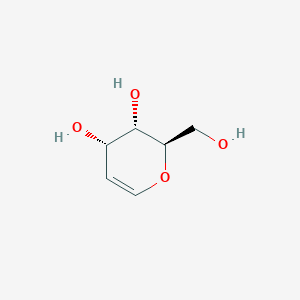

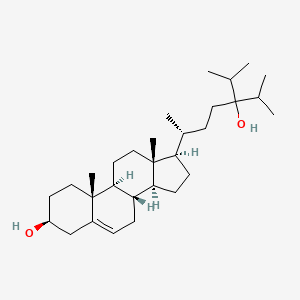
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
